5-Hydroxyisoindoline-1,3-dione

Catalog No.
S1911157
CAS No.
50727-06-5
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyisoindoline-1,3-dione

CAS Number

50727-06-5

Product Name

5-Hydroxyisoindoline-1,3-dione

IUPAC Name

5-hydroxyisoindole-1,3-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12)

InChI Key

NHXFINXXELODNV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=O)NC2=O

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC2=O
  • Chemical Structure and Properties

    5-Hydroxyisoindoline-1,3-dione belongs to a class of compounds known as hydantoins. Hydantoins possess a five-membered ring structure with two carbonyl groups (C=O) and a nitrogen atom. The presence of the hydroxyl group (OH) on the fifth carbon position further modifies the chemical properties of 5-Hydroxyisoindoline-1,3-dione. Understanding these properties is crucial for researchers to explore potential applications [].

  • Availability

    Several chemical suppliers offer 5-Hydroxyisoindoline-1,3-dione, indicating its potential use in various research fields [, , ].

  • Limited Literature

    A search for scientific publications specifically focusing on 5-Hydroxyisoindoline-1,3-dione yielded few results. This suggests the research on this compound might be in its early stages or not yet widely published.

Further Exploration:

Given the limited information on specific research applications, here are some potential areas where 5-Hydroxyisoindoline-1,3-dione could be investigated:

  • Medicinal Chemistry

    Due to the presence of the hydantoin ring structure, 5-Hydroxyisoindoline-1,3-dione might be explored for its potential biological activity. Many hydantoin derivatives possess various medicinal properties, including anticonvulsant, anti-tumor, and antibiotic effects [].

  • Organic Synthesis

    The unique structure of 5-Hydroxyisoindoline-1,3-dione could be of interest for synthetic organic chemists. Researchers might explore its reactivity and use it as a building block for the synthesis of more complex molecules.

  • Material Science

    The properties of 5-Hydroxyisoindoline-1,3-dione, such as its ring structure and functional groups, could be of interest for material scientists. They might investigate its potential applications in polymers or other materials.

5-Hydroxyisoindoline-1,3-dione is a chemical compound characterized by its unique structure, which consists of an isoindoline core with a hydroxyl group and a dione functional group. Its molecular formula is C8H5NO3C_8H_5NO_3 and it has a molecular weight of approximately 163.13 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry and organic synthesis .

The chemical reactivity of 5-Hydroxyisoindoline-1,3-dione primarily involves nucleophilic substitutions and condensation reactions. Notably, it can participate in the formation of various derivatives through reactions with amines or other nucleophiles. For example, it can react with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine to yield more complex isoindoline derivatives .

Research indicates that 5-Hydroxyisoindoline-1,3-dione exhibits significant biological activity, particularly as a potential ligand for dopamine receptors. Studies have shown that derivatives of isoindoline compounds can interact with the human dopamine receptor D2, suggesting implications in treating conditions such as Parkinson's disease . Furthermore, some studies have indicated its potential anti-Alzheimer effects through inhibition of acetylcholinesterase activity .

Several synthesis methods for 5-Hydroxyisoindoline-1,3-dione have been documented:

  • Condensation Reactions: One common method involves the reaction of 3-aminopiperidine-2,6-dione with 4-hydroxyphthalic acid under elevated temperatures (around 120 °C) in an organic solvent like acetic acid .
  • Solventless Techniques: Recent advancements have introduced greener synthesis methods that utilize solventless conditions to enhance yield and reduce environmental impact .
  • Protecting Group Strategies: Various protecting groups can be employed during synthesis to facilitate the formation of desired derivatives without unwanted side reactions .

5-Hydroxyisoindoline-1,3-dione has several notable applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects in neurodegenerative diseases.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Biochemical Research: The compound is used in studies investigating receptor-ligand interactions and enzyme inhibition mechanisms .

Studies involving 5-Hydroxyisoindoline-1,3-dione focus on its interaction with biological receptors and enzymes. In silico docking studies have been employed to predict binding affinities to dopamine receptors, revealing its potential as a therapeutic agent for neurological disorders . Additionally, investigations into its inhibitory effects on acetylcholinesterase highlight its relevance in Alzheimer’s research .

5-Hydroxyisoindoline-1,3-dione shares structural similarities with several other compounds in the isoindoline family. Here are some comparable compounds:

Compound NameSimilarityKey Features
6-Hydroxy-2-methylisoindolin-1-one0.93Contains a hydroxyl group at the 6-position
4-Hydroxy-2,3-dihydroisoindol-1-one0.93Exhibits different saturation at the isoindole ring
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one0.89Isoquinoline derivative with hydroxyl substitution
5-Methoxyisoindoline-1,3-dione0.93Methoxy group substitution at the 5-position

These compounds are unique due to their distinct functional groups and positions on the isoindoline framework, which influence their biological activities and chemical properties.

Molecular Architecture and Isomeric Considerations

IUPAC Nomenclature and Systematic Identification

5-Hydroxyisoindoline-1,3-dione is systematically named 5-hydroxy-1H-isoindole-1,3(2H)-dione, reflecting its bicyclic structure composed of a fused five-membered ring (isoindole) with two ketone groups at positions 1 and 3, and a hydroxyl group at position 5. The molecular formula is C₈H₅NO₃, with a molecular weight of 163.13 g/mol.

PropertyValue
CAS Number50727-06-5
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
SMILES NotationC1=CC2=C(C=C1O)C(=O)NC2=O
InChI KeyNHXFINXXELODNV-UHFFFAOYSA-N

The hydroxyl group at position 5 distinguishes this compound from its positional isomers, such as 2-hydroxyisoindoline-1,3-dione (CAS 524-38-9).

Tautomeric Forms and Resonance Stabilization

While direct experimental data on tautomerism in 5-hydroxyisoindoline-1,3-dione remains limited, theoretical models suggest potential keto-enol equilibria. The hydroxyl group at position 5 may participate in resonance stabilization, forming a 5-keto-1,3-dihydroxyisoindoline tautomer. This is analogous to keto-enol tautomerism observed in 4,5-dihydroxycoumarin, where intramolecular hydrogen bonding stabilizes the enol form.

In phthalimide derivatives, the conjugated carbonyl groups (positions 1 and 3) restrict tautomerization, favoring the dione form. However, the hydroxyl group at position 5 may enable localized enolization, particularly under acidic or basic conditions. Further studies using NMR or computational methods (e.g., DFT) are required to confirm these equilibria.

Crystallographic Analysis and Conformational Studies

X-ray Diffraction Patterns

X-ray crystallography has been employed to characterize related isoindoline-dione derivatives. For example:

  • 2,2'-Methylenebis(isoindoline-1,3-dione) crystallizes in the monoclinic space group C2/c with lattice parameters a = 26.296 Å, b = 7.9996 Å, c = 16.987 Å.
  • 1H-Isoindole-1,3(2H)-dione, 2-[(methoxycarbonyl)thio] adopts a synperiplanar conformation of the N–S–C=O group, confirmed via MP2/aug-cc-pVDZ calculations.

For 5-hydroxyisoindoline-1,3-dione, no crystallographic data is currently available. The hydroxyl group’s orientation (axial vs. equatorial) and potential hydrogen-bonding interactions (e.g., O–H···O or O–H···N) remain uncharacterized.

Comparative Analysis with Isoindoline-dione Derivatives

The 5-hydroxy variant differs structurally from other isoindoline-diones in hydrogen-bonding capacity and electronic effects. Key comparisons include:

DerivativeSubstituentsKey Structural Feature
5-Hydroxyisoindoline-1,3-dione-OH at position 5Potential intramolecular O–H···O/N bonding
2-Hydroxyisoindoline-1,3-dione-OH at position 2Ortho-keto hydroxyl interaction
Thalidomide-5-OHPiperidin-3-yl at position 2Steric hindrance from piperidine ring

The 5-hydroxy group introduces distinct electronic effects compared to 2-hydroxy or 4-hydroxy analogs, influencing reactivity in electrophilic substitution or nucleophilic addition.

Melting Point Determination

The melting point of 5-Hydroxyisoindoline-1,3-dione has been determined through multiple analytical methods and sources. The most reliable melting point data indicates 290°C as reported by Sigma-Aldrich [1]. This value represents the temperature at which the compound undergoes solid-to-liquid phase transition under standard atmospheric conditions.

The compound exhibits a well-defined melting point, indicative of good crystalline purity and structural integrity. This thermal transition represents an endothermic process where the crystalline lattice structure breaks down, allowing molecular motion characteristic of the liquid phase. The relatively high melting point of 290°C suggests strong intermolecular interactions within the crystal structure, likely involving hydrogen bonding facilitated by the hydroxyl group at position 5 and π-π stacking interactions between the aromatic isoindoline-dione rings [1].

Comparative analysis with related compounds reveals that the hydroxyl substitution at position 5 influences the melting behavior. For instance, 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione shows a melting point range of 317-318°C [2], indicating that additional substitution patterns can further elevate thermal transition temperatures through enhanced intermolecular interactions.

PropertyValueReference
Melting Point290°CSigma-Aldrich [1]
Physical FormSolidSigma-Aldrich [1]
ColorGray to brownChemicalBook [2]
Molecular Weight163.13 g/molMultiple sources [1] [3]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides critical insights into the thermal stability and decomposition behavior of 5-Hydroxyisoindoline-1,3-dione. While specific TGA data for this compound is limited in the literature, general principles of isoindoline-dione thermal behavior can be applied based on structural similarities with related compounds.

TGA studies of similar isoindoline derivatives reveal characteristic thermal events. The thermal decomposition typically begins above the melting point, with initial mass loss attributed to sublimation or initial decomposition processes [4]. For related isoindoline compounds, TGA analysis shows that thermal stability extends beyond 250°C, with significant decomposition occurring only at elevated temperatures exceeding 300°C [4].

The thermal decomposition pathway for 5-Hydroxyisoindoline-1,3-dione likely involves multiple stages:

Initial Stage (290-350°C): Primary decomposition begins with the breaking of weaker bonds, potentially involving the hydroxyl group and initial ring opening reactions. This stage typically represents 10-20% mass loss.

Secondary Stage (350-450°C): More extensive decomposition occurs with substantial mass loss (40-60%) as the main isoindoline-dione structure undergoes thermal degradation. This process involves the formation of various volatile decomposition products.

Final Stage (>450°C): Complete thermal degradation with formation of carbonaceous residue and final volatile product evolution [4].

The presence of the hydroxyl group at position 5 may influence the decomposition pathway by providing an additional site for thermal degradation initiation. This functional group can participate in dehydration reactions or facilitate cyclization processes during thermal treatment [5].

Temperature RangeProcessExpected Mass Loss
Ambient - 290°CThermal stability<2%
290-350°CInitial decomposition10-20%
350-450°CMajor decomposition40-60%
>450°CFinal degradationRemaining mass

Solubility Characteristics

Polar vs. Non-polar Solvent Interactions

The solubility profile of 5-Hydroxyisoindoline-1,3-dione is significantly influenced by the presence of the hydroxyl group at position 5, which enhances its interaction with polar solvents compared to unsubstituted isoindoline-diones. This functional group modification creates a more favorable thermodynamic environment for dissolution in polar media through hydrogen bonding interactions [6].

Polar Solvent Solubility:

In polar organic solvents, 5-Hydroxyisoindoline-1,3-dione demonstrates enhanced solubility compared to its non-hydroxylated analogs. The hydroxyl group at position 5 acts as both a hydrogen bond donor and acceptor, facilitating favorable solvation interactions with polar solvents [6].

Dimethyl sulfoxide (DMSO) represents an excellent solvent for this compound, with related isoindoline derivatives showing solubilities of 62.5 mg/mL (227.91 mM) [2]. The high solubility in DMSO can be attributed to the solvent's ability to form strong hydrogen bonds with the hydroxyl group while also accommodating the aromatic π-system through favorable dipole interactions.

Ethanol and methanol also provide good solubility for the compound, though generally lower than DMSO. These protic solvents can form hydrogen bonds with both the hydroxyl group and the carbonyl functionalities of the isoindoline-dione ring system [7].

Non-polar Solvent Solubility:

In non-polar solvents, 5-Hydroxyisoindoline-1,3-dione exhibits limited solubility, consistent with the general behavior of isoindoline-dione derivatives [8]. The polar nature of the hydroxyl group and the carbonyl functionalities creates an unfavorable thermodynamic environment for dissolution in non-polar media such as hexane, heptane, or cyclohexane.

The limited solubility in non-polar solvents can be attributed to the inability of these solvents to stabilize the polar functional groups through specific interactions. The compound's preference for polar environments reflects the dominance of polar interactions over the relatively weak van der Waals forces that would govern solubility in non-polar systems [8].

Solvent ClassSolubilityPrimary Interactions
Polar Protic (H₂O, alcohols)Moderate to GoodHydrogen bonding
Polar Aprotic (DMSO, DMF)ExcellentDipole-dipole, H-bonding
Non-polar (hexane, toluene)PoorVan der Waals forces

pH-dependent Solvation Behavior

The pH-dependent solubility behavior of 5-Hydroxyisoindoline-1,3-dione is governed by the ionization state of its functional groups. The compound contains both the phenolic hydroxyl group and the imide nitrogen, both of which can participate in acid-base equilibria depending on solution pH.

Acidic Conditions (pH < 7):

Under acidic conditions, the compound exists predominantly in its neutral form. The phenolic hydroxyl group (predicted pKa ≈ 7.06) [2] remains largely protonated, while the imide nitrogen does not readily accept protons due to its electron-withdrawing environment. In this pH range, solubility is primarily governed by the intrinsic polarity of the molecule and its ability to form hydrogen bonds with the solvent.

Neutral Conditions (pH ≈ 7):

At physiological pH, the compound exists in equilibrium between its protonated and deprotonated forms. The phenolic hydroxyl group begins to show measurable deprotonation, leading to the formation of the phenolate anion. This ionization significantly enhances water solubility due to increased charge density and stronger electrostatic interactions with water molecules.

Basic Conditions (pH > 8):

Under basic conditions, extensive deprotonation of the phenolic hydroxyl group occurs, forming the fully ionized phenolate species. This ionic form demonstrates dramatically increased water solubility compared to the neutral species. The negatively charged phenolate oxygen creates strong electrostatic interactions with water molecules and can form ion-dipole interactions that significantly stabilize the dissolved state.

The pH-dependent solubility profile follows a sigmoidal relationship, with a sharp increase in solubility occurring around the pKa value of the phenolic hydroxyl group. This behavior is characteristic of ionizable pharmaceutical compounds and has important implications for formulation development and bioavailability considerations.

Buffered Systems:

In buffered aqueous systems, the solubility behavior becomes more predictable and reproducible. Phosphate buffers at physiological pH (7.4) provide an environment where the compound maintains consistent solubility characteristics suitable for biological applications. The buffer capacity helps maintain stable pH conditions, preventing fluctuations that could affect the ionization state and consequently the solubility [9].

pH RangeIonization StateRelative Solubility
< 5Fully protonatedLow
5-7Partially ionizedModerate
7-9Significantly ionizedHigh
> 9Fully deprotonatedVery High

XLogP3

0.8

Wikipedia

5-Hydroxyisoindoline-1,3-dione

Dates

Last modified: 08-16-2023

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